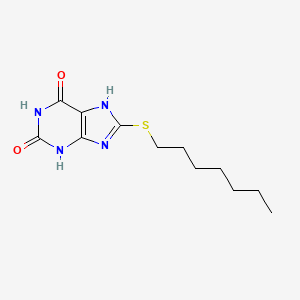
Xanthine, 8-(heptylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthine, 8-(heptylthio)-: is a derivative of xanthine, a purine base found in most human body tissues and fluids Xanthine derivatives are known for their pharmacological activities, including their use as stimulants and bronchodilators
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of xanthine derivatives, including Xanthine, 8-(heptylthio)-, typically involves the reaction of 5,6-diaminouracil derivatives with carboxylic acids or aldehydes . The specific conditions for the synthesis of Xanthine, 8-(heptylthio)- may involve the use of sulfur-containing reagents to introduce the heptylthio group.
Industrial Production Methods: Industrial production of xanthine derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Xanthine, 8-(heptylthio)- can undergo various chemical reactions, including:
Oxidation: Conversion to uric acid by xanthine oxidase.
Reduction: Potential reduction of the heptylthio group under specific conditions.
Substitution: Introduction of different functional groups at various positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase enzyme.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or other electrophiles.
Major Products:
Oxidation: Uric acid.
Reduction: Reduced xanthine derivatives.
Substitution: Various substituted xanthine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Xanthine, 8-(heptylthio)- is used as a scaffold in medicinal chemistry for the development of new drugs with enhanced pharmacological properties .
Biology: In biological research, xanthine derivatives are studied for their role in purine metabolism and their effects on various biological pathways .
Medicine: Xanthine, 8-(heptylthio)- and its derivatives are investigated for their potential therapeutic applications, including as bronchodilators, anti-inflammatory agents, and central nervous system stimulants .
Industry: In the industrial sector, xanthine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
Xanthine, 8-(heptylthio)- exerts its effects by interacting with various molecular targets and pathways. The primary mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent relaxation of smooth muscle cells . Additionally, xanthine derivatives can antagonize adenosine receptors, resulting in increased alertness and bronchodilation .
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar bronchodilator effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma.
Uniqueness: Xanthine, 8-(heptylthio)- is unique due to the presence of the heptylthio group, which may enhance its lipophilicity and bioavailability compared to other xanthine derivatives. This structural modification can lead to improved pharmacokinetic properties and potentially broader therapeutic applications .
Eigenschaften
CAS-Nummer |
73840-30-9 |
|---|---|
Molekularformel |
C12H18N4O2S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
8-heptylsulfanyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2S/c1-2-3-4-5-6-7-19-12-13-8-9(15-12)14-11(18)16-10(8)17/h2-7H2,1H3,(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
JTVLGYIEMWWNRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















